1,1,1,3,8,10,10,10-Octachlorodecane

Vue d'ensemble

Description

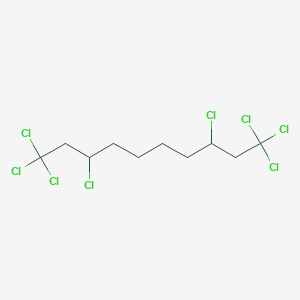

1,1,1,3,8,10,10,10-Octachlorodecane is a chlorinated paraffin, a type of persistent organic pollutant. It is characterized by its high chlorine content, which contributes to its stability and resistance to degradation. This compound is used in various industrial applications due to its flame retardant properties and its role as a plasticizer.

Méthodes De Préparation

The synthesis of 1,1,1,3,8,10,10,10-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron chloride, under controlled temperature and pressure conditions. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

1,1,1,3,8,10,10,10-Octachlorodecane undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated alcohols and acids.

Reduction: Reduction reactions can result in the removal of chlorine atoms, producing less chlorinated hydrocarbons.

Substitution: In the presence of nucleophiles, chlorine atoms can be replaced by other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include various chlorinated derivatives and dechlorinated hydrocarbons.

Applications De Recherche Scientifique

Chemical Research Applications

Model Compound for Chlorinated Paraffins

1,1,1,3,8,10,10,10-Octachlorodecane serves as a significant model compound in the study of chlorinated paraffins. Its unique chlorine substitution pattern allows researchers to investigate the chemical behavior and reactivity of chlorinated compounds under various conditions. The compound's stability and resistance to degradation make it an ideal candidate for studying chemical transformations and reactions typical of chlorinated hydrocarbons.

Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Can produce chlorinated alcohols and acids.

- Reduction : Leads to the formation of less chlorinated hydrocarbons.

- Substitution : Chlorine atoms can be replaced by other functional groups in the presence of nucleophiles.

Biological Research Applications

Toxicity Studies

Research on this compound focuses on its toxicity and environmental impact. Studies have shown that this compound can disrupt biological membranes and inhibit enzyme activity due to its high chlorine content. Such investigations are crucial for understanding the effects of persistent organic pollutants (POPs) on ecosystems and human health .

Environmental Fate

The compound has been studied for its transformation pathways in the environment. For example, phytogenic volatile organic compounds (PVOCs) from plants like pumpkin seedlings have been shown to increase the transformation rate of octachlorodecane in air phases. This research is essential for developing remediation strategies for contaminated sites .

Industrial Applications

Flame Retardant Properties

Due to its high chlorine content and thermal stability, this compound is utilized as a flame retardant in various industrial applications. It is particularly effective in enhancing the fire resistance of materials such as plastics and rubber. The compound is also used as a plasticizer in vinyl plastics and as a lubricant in metal-working machinery .

Case Studies

Case Study: Environmental Impact Assessment

A study assessed the environmental impact of octachlorodecane by analyzing its persistence and bioaccumulation potential in aquatic systems. Results indicated significant bioaccumulation in fish species exposed to contaminated waters. This study emphasizes the need for stringent regulations on the use of chlorinated compounds .

Case Study: Remediation Strategies

Research focusing on remediation strategies for sites contaminated with octachlorodecane explored bioremediation techniques using specific microorganisms capable of degrading chlorinated hydrocarbons. The findings suggested that certain bacterial strains could effectively reduce octachlorodecane concentrations in soil samples .

Mécanisme D'action

The mechanism of action of 1,1,1,3,8,10,10,10-Octachlorodecane involves its interaction with biological membranes and enzymes. Its high chlorine content allows it to integrate into lipid bilayers, disrupting membrane integrity and function. It can also inhibit enzyme activity by binding to active sites, leading to cellular dysfunction and toxicity.

Comparaison Avec Des Composés Similaires

1,1,1,3,8,10,10,10-Octachlorodecane can be compared with other chlorinated paraffins, such as:

- 1,1,1,3,9,11,11,11-Octachloroundecane

- 1,1,1,3,10,11-Hexachloroundecane

These compounds share similar properties, such as high chlorine content and stability. this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior.

Activité Biologique

1,1,1,3,8,10,10,10-Octachlorodecane is a chlorinated paraffin compound that has garnered attention due to its potential environmental and biological impacts. As a persistent organic pollutant (POP), it poses risks to various ecosystems and human health. This article explores the biological activity of octachlorodecane, focusing on its bioaccumulation, biotransformation pathways, and toxicity in different organisms.

- Chemical Formula : C10Cl8

- Molecular Weight : 466.3 g/mol

- Structure : Octachlorodecane consists of a decane backbone fully substituted with chlorine atoms at specific positions.

Bioaccumulation

Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. Octachlorodecane is known to bioaccumulate in various trophic levels:

- Aquatic Organisms : Studies indicate that octachlorodecane accumulates in fish and other aquatic organisms. For instance, concentrations were measured in fish from contaminated water bodies at levels ranging from 2.6 to 8400 ng/g wet weight .

- Terrestrial Biota : Research has shown that octachlorodecane can also be found in terrestrial organisms. High concentrations were detected in plants and animals from e-waste recycling areas, indicating significant environmental contamination .

Table 1: Bioaccumulation Data of Octachlorodecane in Various Organisms

| Organism Type | Sample Location | Concentration (ng/g) |

|---|---|---|

| Fish | Yangtze River Delta | 2.6 - 8400 |

| Terrestrial Plants | E-waste Recycling Area | 27 - 561 |

| Birds | Baltic Sea | <0.41 - 930 |

Biotransformation

Biotransformation involves the chemical alteration of substances by living organisms. The pathways for octachlorodecane include:

- Hydroxylation : The introduction of hydroxyl groups can lead to more polar metabolites that are easier for organisms to excrete.

- Dechlorination : This process removes chlorine atoms from the molecule, potentially leading to less toxic forms.

- Carbon Chain Decomposition : Breakdown of the carbon chain can occur under certain environmental conditions.

Recent studies have highlighted that phytogenic volatile organic compounds can enhance the transformation rates of octachlorodecane in air phases when interacting with plant seedlings .

Toxicity Studies

The toxicity of octachlorodecane has been assessed through various studies focusing on both acute and chronic effects:

- Aquatic Toxicity : Research indicates that octachlorodecane exhibits toxic effects on aquatic life, including fish and invertebrates. The mechanism often involves disruption of endocrine functions and reproductive systems.

- Terrestrial Toxicity : In terrestrial ecosystems, exposure to octachlorodecane has been linked to adverse effects on soil organisms and plants. For instance, studies have shown reduced growth rates and reproductive success in exposed species.

Table 2: Toxicity Effects of Octachlorodecane

| Organism Type | Effect Observed | Reference |

|---|---|---|

| Fish | Endocrine disruption | |

| Soil Invertebrates | Reduced reproduction rates | |

| Terrestrial Plants | Growth inhibition |

Case Studies

Several case studies have been conducted to assess the impact of octachlorodecane on different ecosystems:

- E-Waste Recycling Areas : A study revealed high concentrations of octachlorodecane in both terrestrial biota and plants near e-waste recycling sites in China. The research emphasized the need for monitoring these areas due to their potential as hotspots for chlorinated contaminants .

- Aquatic Ecosystems : Investigations into the Yangtze River Delta demonstrated significant bioaccumulation in local fish populations. This raised concerns about food safety and ecosystem health due to the persistence of chlorinated compounds .

Propriétés

IUPAC Name |

1,1,1,3,8,10,10,10-octachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKDARFGOJVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699600 | |

| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601523-23-3 | |

| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.